2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-phenoxy-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURILSDQIOJZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is the cornerstone for introducing phenoxy and methylsulfanyl groups. In a representative protocol:
- Chloride Displacement : 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine reacts with sodium phenoxide in toluene at 50–60°C to replace chlorine with phenoxy.
- Methylsulfanyl Retention : The methylthio group (-SMe) remains intact due to its lower reactivity compared to chloro substituents.
Table 1: Reaction Conditions for NAS
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 50–60°C | |
| Molar Ratio (Substrate:NaOPh) | 1:2.1–2.5 | |
| Reaction Time | 5–10 hours |
This method achieves >85% yield, with unreacted starting materials removed via aqueous extraction.
Oxidation and Purification
Post-substitution, oxidation ensures stability and purity. Hydrogen peroxide (H₂O₂) in acetic acid catalyzed by sodium tungstate converts residual methylthio intermediates to sulfones, which are subsequently removed:
Key Steps :
- Catalytic Oxidation : 30% H₂O₂ (2.1–3 mol equivalents) in 2–10% acetic acid at 75–80°C.
- pH Adjustment : The reaction mixture is neutralized (pH 5–8) to hydrolyze byproducts like 2,4-bis(methylsulfonyl)pyrimidine into water-soluble species.
Table 2: Oxidation Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Oxidizing Agent | H₂O₂ (30%) | |
| Catalyst | Sodium tungstate (0.1–0.2 mol%) | |
| Temperature | 75–80°C |
Solvent and Temperature Optimization
Toluene is preferred for NAS due to its inertness and azeotropic properties, enabling efficient methanol removal during methoxide reactions. Elevated temperatures (75–80°C) accelerate oxidation but require precise control to prevent over-oxidation.
Industrial-Scale Adaptations
The patent US6693194B2 details a one-pot process integrating substitution, oxidation, and purification:
- Continuous Distillation : Removes methanol post-substitution to concentrate the intermediate.
- Azeotropic Drying : Toluene-water mixtures eliminate residual solvents, ensuring product stability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles for Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted benzothienopyrimidines.
Scientific Research Applications
2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could make it useful in the treatment of inflammatory diseases.
Fluorescent Probes: Due to its fluorescent properties, it can be used as a probe for imaging cancer cells that express COX-2.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets:
COX-2 Inhibition: The compound binds to the active site of the COX-2 enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins.
Fluorescence Imaging: The compound’s fluorescent properties allow it to be used as a probe for imaging, where it binds to specific cellular targets and emits fluorescence upon excitation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine ring structure and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities, such as antioxidant and anti-inflammatory properties.
Uniqueness
2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and biological properties.
Biological Activity
2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the class of benzothienopyrimidines. It features a unique structure characterized by a benzothiophene ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine is C17H12N2OS2. Its structure can be represented as follows:
Antiinflammatory Properties
One of the primary areas of research for this compound is its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain. Inhibition of COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for treating inflammatory diseases such as arthritis.
Anticancer Activity
Research has indicated that 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine may exhibit anticancer properties . Studies suggest that it could act as a fluorescent probe for imaging cancer cells that express COX-2, thereby aiding in the diagnosis and treatment of cancer.
Antimicrobial Activity
Preliminary studies have shown that compounds structurally related to 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine exhibit antimicrobial activity. This suggests that further exploration into its antimicrobial properties could be beneficial.
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine typically involves several steps:
- Formation of the Benzothiophene Ring : Achieved through cyclization reactions using precursors like 2-bromothiophene under palladium-catalyzed conditions.
- Introduction of the Pyrimidine Ring : Conducted via condensation reactions with guanidine or its derivatives.
- Functionalization : The methylsulfanyl group is introduced through nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine:
| Study | Findings |
|---|---|
| Study A | Demonstrated that related benzothienopyrimidines exhibited significant anti-inflammatory activity in vitro. |
| Study B | Reported the synthesis of derivatives with improved anticancer properties compared to parent compounds. |
| Study C | Found that certain structural modifications enhanced antimicrobial efficacy against specific pathogens. |
Q & A
Basic: What are the common synthetic routes for 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine?
The synthesis typically involves multi-step reactions starting with cyclization of thiophene and pyrimidine precursors. For example:
- Step 1 : Formation of the benzothieno[3,2-d]pyrimidine core via cyclization under acidic/basic conditions, often using reagents like POCl₃ or polyphosphoric acid .
- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution with methanethiol or its derivatives at the 2-position of the pyrimidine ring .
- Step 3 : Phenoxy substitution at the 4-position using a coupling reaction (e.g., Ullmann or Buchwald-Hartwig conditions) with phenol derivatives .
Key solvents include DMF or dichloromethane, with catalysts like triethylamine or Pd-based complexes for cross-coupling steps .
Basic: What analytical techniques are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm aromaticity of the fused ring system .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₉H₁₄N₂O₂S₂, theoretical MW 386.45 g/mol) .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
- Temperature Control : Reactions at the pyrimidine core often require reflux (e.g., 80–110°C in DMF) for cyclization, while phenoxy coupling may need milder conditions (e.g., 40–60°C) to avoid decomposition .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for phenoxy group introduction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- By-Product Mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in thiomethylation steps .
Advanced: What strategies are used to resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate assays under identical conditions (e.g., cell line specificity, incubation time) to rule out variability .
- Purity Validation : Re-test compounds after HPLC purification to eliminate confounding effects from impurities .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to ensure substituent positions match intended design (e.g., methylsulfanyl vs. methylsulfonyl groups) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Core Modifications : Compare activity of derivatives with altered ring systems (e.g., thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine) to assess scaffold specificity .
- Substituent Variations : Systematically replace the methylsulfanyl group with ethylsulfanyl or phenylsulfanyl to evaluate steric/electronic effects on target binding .
- Pharmacophore Mapping : Use computational docking studies to identify critical interactions (e.g., hydrogen bonding via the phenoxy oxygen) .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
- Intermediate Stability : Air- or moisture-sensitive intermediates (e.g., thiolate anions) require inert atmosphere handling .
- Purification Complexity : Multi-step chromatography increases time/cost; alternatives like recrystallization in ethanol/water mixtures may improve scalability .
Advanced: What mechanistic insights exist for its interaction with biological targets?
- Enzyme Inhibition : The compound may act as a kinase inhibitor, with the methylsulfanyl group occupying a hydrophobic pocket and the phenoxy group forming π-π interactions with aromatic residues .
- Receptor Binding : Fluorescence polarization assays have shown competitive binding with ATP in kinase domains, with IC₅₀ values in the nanomolar range .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability : Exposure to human plasma at 37°C to simulate in vivo conditions, followed by LC-MS analysis .
Advanced: What computational methods aid in predicting its pharmacokinetic properties?
- ADME Modeling : Tools like SwissADME predict logP (~3.2), indicating moderate lipophilicity, and CYP450 metabolism risks .
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the methylsulfanyl group) .
Advanced: How can crystallographic data improve derivative design?
X-ray structures reveal:
- Conformational Rigidity : The benzothieno-pyrimidine core adopts a planar conformation, limiting flexibility for target adaptation .
- Substituent Orientation : The phenoxy group’s dihedral angle (e.g., 45° relative to the core) optimizes interactions with hydrophobic pockets in protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
